Jak3/btk-IN-2

説明

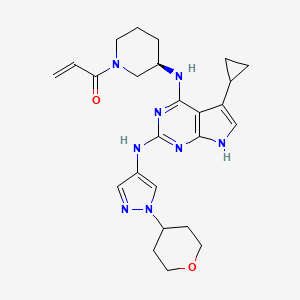

Structure

3D Structure

特性

分子式 |

C25H32N8O2 |

|---|---|

分子量 |

476.6 g/mol |

IUPAC名 |

1-[(3R)-3-[[5-cyclopropyl-2-[[1-(oxan-4-yl)pyrazol-4-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C25H32N8O2/c1-2-21(34)32-9-3-4-17(14-32)28-24-22-20(16-5-6-16)13-26-23(22)30-25(31-24)29-18-12-27-33(15-18)19-7-10-35-11-8-19/h2,12-13,15-17,19H,1,3-11,14H2,(H3,26,28,29,30,31)/t17-/m1/s1 |

InChIキー |

RTXZVXGBCVRHBZ-QGZVFWFLSA-N |

異性体SMILES |

C=CC(=O)N1CCC[C@H](C1)NC2=NC(=NC3=C2C(=CN3)C4CC4)NC5=CN(N=C5)C6CCOCC6 |

正規SMILES |

C=CC(=O)N1CCCC(C1)NC2=NC(=NC3=C2C(=CN3)C4CC4)NC5=CN(N=C5)C6CCOCC6 |

製品の起源 |

United States |

Molecular and Biochemical Characterization of Jak3/btk in 2 Activity

Kinase Selectivity Profiling of Jak3/btk-IN-2 Against the Kinome

The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window. The following sections detail the inhibitory activity and selectivity of compounds structurally related or functionally similar to dual JAK3/BTK inhibitors.

In Vitro Enzymatic Activity Inhibition (IC50 and Ki Determination for JAK3 and BTK)

The potency of dual JAK3/BTK inhibitors is quantified by their half-maximal inhibitory concentration (IC50) values against their target enzymes. For instance, the compound SSD6453 demonstrates potent inhibition of both BTK and JAK3 with IC50 values of 3.4 nM and 1.1 nM, respectively. bmj.com Another dual inhibitor, XL-12, shows IC50 values of 2.0 nM for BTK and 14.0 nM for JAK3. bioworld.com Similarly, the compound DWP212525 is a potent dual inhibitor with an IC50 value of 1.5 nM for BTK and 0.2 nM for JAK3. acrabstracts.org Another related compound, JAK3/BTK-IN-6, also exhibits strong dual inhibition with IC50 values of 0.6 nM for BTK and 0.4 nM for JAK3. medchemexpress.com These low nanomolar IC50 values indicate a high degree of potency against both kinases.

Table 1: In Vitro Enzymatic Inhibition of Dual JAK3/BTK Inhibitors

| Compound | BTK IC50 (nM) | JAK3 IC50 (nM) |

|---|---|---|

| SSD6453 | 3.4 | 1.1 |

| XL-12 | 2.0 | 14.0 |

| DWP212525 | 1.5 | 0.2 |

| JAK3/BTK-IN-6 | 0.6 | 0.4 |

Assessment of Selectivity Against Other Kinases (e.g., JAK1, JAK2, TYK2, TEC Family)

A key feature of well-designed dual inhibitors is their selectivity for the intended targets over other related kinases. For example, SSD6453 displays high selectivity against other Janus kinases, with a 510-fold selectivity over JAK1, 75-fold over JAK2, and 525-fold over TYK2. bmj.com Similarly, DWP212525 is highly selective for JAK3 and BTK with low affinity for JAK1, JAK2, and EGFR. acrabstracts.org

The selectivity of these inhibitors is often achieved by exploiting unique amino acid residues within the ATP-binding pocket of the target kinases. nih.gov JAK3 possesses a unique cysteine residue (Cys909) in its catalytic domain, which is not present in other JAK family members (JAK1, JAK2, and TYK2 have a serine at the equivalent position). acs.orgnih.gov This distinction allows for the design of covalent inhibitors that specifically target JAK3. nih.govnih.gov

However, this cysteine residue is conserved in other kinases, including the TEC family of kinases (which includes BTK, BMX, ITK, RLK, and TEC). acs.orgnih.govbiorxiv.org Consequently, some JAK3-targeted covalent inhibitors also exhibit activity against TEC family kinases. For instance, the inhibitor ritlecitinib (B609998) (PF-06651600) was developed as an irreversible inhibitor of JAK3 and was later found to also inhibit all five members of the TEC family. acs.orgresearchgate.net Another compound, Z583, showed an IC50 of 0.1 nM against JAK3 and IC50 values of 2.91, 3.18, and 4.42 nM against the TEC family kinases TXK, BMX, and BTK, respectively, indicating a 30-fold higher selectivity for JAK3. nih.gov

Table 2: Selectivity Profile of Related Kinase Inhibitors

| Compound | Target Kinases | Selectivity Highlights |

|---|---|---|

| SSD6453 | JAK3, BTK | High selectivity over JAK1 (510-fold), JAK2 (75-fold), and TYK2 (525-fold). bmj.com |

| DWP212525 | JAK3, BTK | Low affinity for JAK1, JAK2, and EGFR. acrabstracts.org |

| Ritlecitinib (PF-06651600) | JAK3, TEC family | Irreversibly inhibits JAK3 and all five TEC family kinases (BTK, BMX, ITK, RLK, TEC). acs.orgresearchgate.net |

| Z583 | JAK3 | 30-fold higher selectivity for JAK3 over TEC family kinases (TXK, BMX, BTK). nih.gov |

Mechanism of Kinase Inhibition by this compound (e.g., Covalent, ATP-Competitive)

Dual inhibitors like this compound typically function as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase domain. nih.govmdpi.com Many of these inhibitors are designed to form a covalent bond with a specific cysteine residue within the active site of both JAK3 (Cys909) and BTK (Cys481). bmj.combiorxiv.orgnih.gov This covalent interaction leads to irreversible inhibition of the kinase activity. nih.gov

The design of these irreversible inhibitors often incorporates an electrophilic "warhead," such as an acrylamide (B121943) group, which reacts with the nucleophilic thiol group of the cysteine residue. mdpi.com This strategy of targeting a unique or less common residue enhances the selectivity of the inhibitor. nih.gov For example, the high selectivity of some inhibitors for JAK3 over other JAK family members is due to the presence of Cys909, which is absent in JAK1, JAK2, and TYK2. acs.orgnih.gov

The covalent binding mechanism provides durable target inhibition. drughunter.com For instance, even when plasma concentrations of the inhibitor decrease, a high rate of BTK occupancy can be maintained for an extended period. acrabstracts.org

Structural Basis of this compound Binding to JAK3 and BTK

The precise interaction between a kinase inhibitor and its target is best understood through structural biology techniques.

Co-crystal Structure Analysis of this compound-Kinase Complexes

X-ray crystallography of inhibitor-kinase complexes provides atomic-level details of the binding mode. For related covalent inhibitors, co-crystal structures have confirmed the formation of a covalent bond with the target cysteine residue. For example, a co-crystal structure of a pyrimidine-based inhibitor with JAK3 confirmed the covalent interaction with Cys909. nih.gov Similarly, the co-crystal structure of ibrutinib (B1684441) with BTK reveals that its pyrazolopyrimidine scaffold forms hydrogen bonds with hinge residues, while the acrylamide moiety forms a covalent bond with Cys481. mdpi.com

These structures reveal that the inhibitor's core heterocyclic system typically occupies the adenine-binding region of the ATP pocket and forms key hydrogen bonds with the hinge region of the kinase. nih.govmdpi.com For instance, the pyrazolopyrimidine ring of one inhibitor forms a hydrogen bond with Leu905 in JAK3. nih.gov

Computational Modeling and Molecular Dynamics Simulations of this compound Interactions

In the absence of experimental structures, computational methods like molecular docking and molecular dynamics (MD) simulations are invaluable for predicting and analyzing inhibitor binding. researcherslinks.commdpi.com These models can predict the binding pose of an inhibitor in the active site and estimate its binding affinity. nih.gov

For the dual JAK3/BTK inhibitor Z583, molecular docking studies showed that its pyrazolopyrimidine scaffold fits into the ATP binding pocket of JAK3 and forms a hydrogen bond with Leu905, while the electrophilic carbon of the inhibitor forms a covalent bond with Cys909. nih.gov MD simulations can further be used to assess the stability of the inhibitor-kinase complex and calculate binding free energies. mdpi.com

These computational approaches have been instrumental in the rational design of dual inhibitors. By comparing the binding sites of JAK3 and BTK, researchers can design scaffolds that can favorably interact with both kinases. researcherslinks.com For example, modeling has shown that residues like Leu905 in JAK3 and the equivalent Leu408 in BTK are important for hydrophobic interactions with inhibitors. researcherslinks.com

Cellular Efficacy and Pathway Modulation by Jak3/btk in 2

Impact of Jak3/btk-IN-2 on JAK3-Dependent Signaling Pathways

JAK3 is a critical component of the JAK-STAT signaling pathway, which is essential for the function of numerous cytokines that regulate immune cell development, differentiation, and proliferation. wikipedia.orgnih.gov The expression of JAK3 is primarily limited to hematopoietic cells, making it an attractive therapeutic target for immune-related disorders. wikipedia.orgnih.gov By inhibiting JAK3, this compound effectively interferes with these cytokine-mediated signals. wikipedia.org

A primary consequence of JAK3 inhibition is the suppression of Signal Transducer and Activator of Transcription (STAT) protein phosphorylation. wikipedia.org Specifically, the phosphorylation of STAT5 (pSTAT5), a downstream effector of JAK3, is significantly inhibited. bmj.comaacrjournals.orgnih.gov

Research has shown that dual JAK3/BTK inhibitors can potently block the phosphorylation of JAK3 at very low concentrations. nih.govresearchgate.net For instance, certain pyrimidine (B1678525) derivatives designed as dual inhibitors significantly inhibited JAK3 enzyme phosphorylation at concentrations below 1 nM. nih.govresearchgate.net In cellular assays using human peripheral blood mononuclear cells (PBMCs), a selective JAK3/BTK dual inhibitor, SSD6453, was shown to inhibit IL-2 induced pSTAT5 with an IC50 value of 168.8 nM. bmj.com Another compound, DWP212525, also demonstrated cellular activity by inhibiting phospho-STAT5 in human T cells. acrabstracts.org This inhibition of STAT5 phosphorylation is a key mechanism by which these compounds disrupt JAK3-dependent signaling. aacrjournals.orgnih.govuniversiteitleiden.nl

| Compound | Cell Type | Assay | IC50 |

| SSD6453 | Human PBMCs | IL-2 induced pSTAT5 | 168.8 nM bmj.com |

| DWP212525 | Human T cells | Phospho-STAT5 | Data not specified acrabstracts.org |

| Pyrimidine derivatives (e.g., 7e, 7g, 7m, 7n) | Not specified | JAK3 enzyme phosphorylation | < 1 nM nih.govresearchgate.net |

This table presents a selection of data on the inhibition of STAT5 phosphorylation by various JAK3 and BTK dual inhibitors.

The JAK-STAT pathway plays a pivotal role in regulating the production and signaling of various cytokines. researchgate.netopenaccessjournals.com Inhibition of JAK3 can therefore modulate the inflammatory milieu by altering cytokine levels. For example, some BTK inhibitors have been shown to suppress the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. mdpi.com The JAK3/STAT6 pathway is particularly important for the activity of IL-4. mdpi.comashpublications.org

Dual inhibition of JAK3 and BTK can lead to a controlled expression of pro-inflammatory cytokines. researcherslinks.com For instance, the fusion cytokine GIFT4, which combines human GM-CSF and IL-4, was found to induce the production of IL-1β and IL-6 in B-CLL cells and was associated with hyperphosphorylation of STAT5 mediated by JAK1, JAK2, and JAK3. mdpi.com Furthermore, selective JAK3 inhibition has been shown to reduce TNFα and IL-6 levels in human leukocytes. researchgate.net The signaling of several interleukins, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, is dependent on the common γ-chain which associates with JAK3, highlighting the broad impact of JAK3 inhibition on cytokine signaling. wikipedia.orgnih.gov

Effects of this compound on BTK-Mediated Signaling

BTK is a non-receptor tyrosine kinase that is a crucial component of the B-cell receptor (BCR) signaling pathway. explorationpub.comresearchgate.net This pathway is fundamental for B-cell development, activation, proliferation, and survival. explorationpub.comscielo.br

This compound, by inhibiting BTK, effectively dampens the signaling cascade initiated by the BCR. targetmol.commedchemexpress.com Upon BCR engagement, BTK is activated, leading to the propagation of downstream signals. scielo.broncotarget.com Inhibition of BTK blocks this signal transduction. frontiersin.org

Studies have demonstrated that dual JAK3/BTK inhibitors can effectively inhibit BTK phosphorylation. nih.govresearchgate.net For example, the dual inhibitor SSD6453 inhibited anti-IgM induced pBTK in human PBMCs with an IC50 value of 18.8 nM. bmj.com Similarly, the compound DWP212525 was shown to inhibit BCR-dependent CD69 expression in hPBMCs. acrabstracts.org The attenuation of the BCR signaling pathway is a key therapeutic mechanism for a variety of B-cell malignancies and autoimmune diseases. explorationpub.comnih.gov

| Compound | Cell Type | Assay | IC50 |

| SSD6453 | Human PBMCs | anti-IgM induced pBTK | 18.8 nM bmj.com |

| DWP212525 | hPBMCs | BCR dependent CD69 expression | Data not specified acrabstracts.org |

This table provides examples of the inhibitory effects of dual inhibitors on the B-Cell Receptor (BCR) signaling cascade.

A critical downstream target of BTK in the BCR signaling pathway is Phospholipase Cγ2 (PLCγ2). explorationpub.comfrontiersin.org Activated BTK phosphorylates and activates PLCγ2, which is a crucial step in propagating the signal. mdpi.comexplorationpub.com Inhibition of BTK leads to a corresponding inhibition of PLCγ2 phosphorylation. mdpi.comexplorationpub.com

Research has shown that BTK inhibitors effectively block the phosphorylation of PLCγ2 in activated B lymphoma cells and primary human B cells in a dose-dependent manner. researchgate.net For example, the BTK inhibitor acalabrutinib (B560132) demonstrated on-target effects by decreasing the phosphorylation of PLCγ2 in a human CLL xenograft model. researchgate.net This inhibition of PLCγ2 phosphorylation disrupts the downstream signaling events that are essential for B-cell responses. explorationpub.com

Dual Target Inhibition Effects of this compound on Cellular Proliferation

The simultaneous inhibition of both JAK3 and BTK by compounds like this compound has been shown to effectively block the proliferation of various immune cells, particularly B-cell lymphoma cells. nih.govresearchgate.net This anti-proliferative effect is a direct consequence of interfering with the critical signaling pathways that control cell growth and survival. researcherslinks.com

A series of pyrimidine-containing compounds with dual BTK and JAK3 inhibitory activity demonstrated significant anti-proliferative activity against Ramos, Raji, and Namalwa lymphoma cell lines, with one compound showing IC50 values of 2.46 μM, 8.89 μM, and 6.54 μM, respectively. researchgate.net Other dual inhibitors also exhibited enhanced activity in blocking the proliferation of B-cell lymphoma cells when compared to single-target inhibitors. nih.govresearchgate.net For instance, another dual inhibitor, JAK3/BTK-IN-6, showed antiproliferative activities against several hematopoietic cell lines including Raji, Ramos, HEL, Jeko-1, and OCI-LY10, with IC50 values of 1.7, 0.5, 1.1, 0.5, and 1-10 μM, respectively. medchemexpress.com The dual targeting strategy appears to be more effective in inducing cell death and blocking proliferation in malignant B-cells compared to inhibiting either BTK or JAK-STAT pathways alone. oncotarget.com

| Compound | Cell Line | Antiproliferative IC50 |

| Compound 172 | Ramos | 2.46 μM researchgate.net |

| Raji | 8.89 μM researchgate.net | |

| Namalwa | 6.54 μM researchgate.net | |

| JAK3/BTK-IN-6 | Raji | 1.7 μM medchemexpress.com |

| Ramos | 0.5 μM medchemexpress.com | |

| HEL | 1.1 μM medchemexpress.com | |

| Jeko-1 | 0.5 μM medchemexpress.com | |

| OCI-LY10 | 1-10 μM medchemexpress.com |

This table summarizes the anti-proliferative effects of selected dual JAK3/BTK inhibitors on various B-cell lymphoma cell lines.

Anti-Proliferative Activity in Hematological Malignancy Cell Lines (e.g., Daudi, BaF3-JAK3, Raji, Ramos cells)

Dual JAK3/BTK inhibitors have shown potent anti-proliferative effects across a range of B-cell lymphoma and leukemia cell lines. These cell lines are valuable models as they often exhibit dependency on the signaling pathways regulated by JAK3 and BTK.

Research has demonstrated that these inhibitors can effectively suppress the growth of various hematological malignancy cells. For instance, a novel dual BTK and JAK3 irreversible covalent inhibitor, referred to as compound [I] (XL-12), was assessed for its anti-proliferative activity and showed significant effects on Daudi and BaF3-JAK3 cells. bioworld.com The Ba/F3 cell line, a murine pro-B cell line, is frequently used in kinase inhibitor testing as its growth can be engineered to be dependent on the activity of a specific kinase, such as JAK3. nih.gov

Similarly, various pyrimidine-based compounds designed as dual BTK/JAK3 inhibitors have demonstrated efficacy. One such compound, 9o, showed potent anti-proliferative activities against Raji and Ramos cells, which are derived from Burkitt's lymphoma. researchgate.net Another potent dual inhibitor, JAK3/BTK-IN-6 (also known as compound 14h), was effective against a panel of hematopoietic cancer cell lines, including Raji and Ramos cells. medchemexpress.com The anti-proliferative activity of these representative dual inhibitors is summarized below.

| Compound | Cell Line | IC₅₀ (nM) | Source |

|---|---|---|---|

| [I] (XL-12) | Daudi | 689.9 | bioworld.com |

| [I] (XL-12) | BaF3-JAK3 | 366.4 | bioworld.com |

| Compound 9o | Raji | 925.5 | researchgate.net |

| Compound 9o | Ramos | 1405 | researchgate.net |

| JAK3/BTK-IN-6 | Raji | 1700 | medchemexpress.com |

| JAK3/BTK-IN-6 | Ramos | 500 | medchemexpress.com |

Effects on Primary Immune Cells (e.g., PBMCs)

Beyond cancer cell lines, the activity of dual JAK3/BTK inhibitors has been characterized in primary human immune cells, particularly peripheral blood mononuclear cells (PBMCs). This is critical for understanding their immunomodulatory potential. JAK3 is essential for signaling downstream of receptors for several interleukins (IL), which are vital for lymphocyte development and activation. researcherslinks.com BTK is a key component of the B-cell receptor (BCR) signaling pathway. mdpi.comnih.gov

A highly selective and irreversible JAK3/BTK dual inhibitor, SSD6453, was shown to inhibit anti-IgM induced BTK phosphorylation (pBTK) and IL-2 induced STAT5 phosphorylation (pSTAT5) in human PBMCs. bmj.comscispace.com This demonstrates engagement with both targets in a primary cell context. Similarly, the dual inhibitor DWP212525 effectively inhibited BCR-dependent CD69 expression in B cells within human PBMC populations. acrabstracts.org An important aspect of selective inhibitors is their effect on non-malignant cells. Certain inhibitors, such as compound 9a, have demonstrated potent activity against B lymphoma cells while showing very low cytotoxicity against normal PBMCs, indicating a favorable selectivity profile. nih.govlookchem.com

| Compound | Assay | Cell Type | IC₅₀ (nM) | Source |

|---|---|---|---|---|

| SSD6453 | Anti-IgM induced pBTK | Human PBMCs | 18.8 | bmj.comscispace.com |

| SSD6453 | IL-2 induced pSTAT5 | Human PBMCs | 168.8 | bmj.comscispace.com |

| DWP212525 | BCR-dependent CD69 expression | Human PBMCs (B cells) | 132 | acrabstracts.org |

Induction of Apoptosis and Cell Cycle Arrest by this compound

A key mechanism through which kinase inhibitors exert their anti-cancer effects is by inducing programmed cell death (apoptosis) and halting the cell division cycle. Inhibition of the JAK/STAT and BTK pathways disrupts crucial survival and proliferation signals in malignant B-cells, leading to these outcomes.

Studies on dual JAK3/BTK inhibitors and selective inhibitors of each kinase have confirmed their ability to trigger these cellular processes. For example, a BTK inhibitor, compound C11, was found to effectively block the activation of BTK and its downstream signaling, which resulted in the arrest of the cell cycle in the G0/G1 phase and the induction of apoptosis in Raji cells. researchgate.netnih.gov In contrast, another thieno[3,2-d]pyrimidine-based JAK3 inhibitor, compound 9a, was shown to arrest Ramos cells at the G2/M phase of the cell cycle. lookchem.com Further investigation into a series of pyrimidine derivatives revealed that compound 9o also induced cell cycle arrest at the G2/M phase in Raji cells. researchgate.net The ability of BTK inhibitors like Ibrutinib (B1684441) to induce a G1/S cell cycle delay and increase apoptosis has also been well-documented. nih.gov These findings illustrate that blocking JAK3 and BTK signaling can effectively shut down the proliferative machinery of cancer cells and trigger their elimination. researchgate.netlookchem.comnih.gov

Preclinical Efficacy of Jak3/btk in 2 in in Vivo Disease Models

Efficacy of Jak3/btk-IN-2 in Autoimmune and Inflammatory Disease Models

The therapeutic potential of dual JAK3 and BTK inhibition has been explored in several preclinical models of autoimmune and inflammatory disorders, demonstrating promising results in ameliorating disease pathology.

Murine Models of Rheumatoid Arthritis (e.g., Collagen-Induced Arthritis)

In murine models of collagen-induced arthritis (CIA), a widely used model for rheumatoid arthritis, dual JAK3/BTK inhibitors have demonstrated significant efficacy. One such novel dual inhibitor, referred to as compound [I] or XL-12, resulted in a significant reduction in paw volume and arthritis index in a dose-dependent manner. bioworld.com In a rat adjuvant arthritis model, this compound also significantly reduced swelling, the arthritis index, and the whole-body score, proving more effective than the BTK inhibitor ibrutinib (B1684441) in suppressing arthritis progression and cellular infiltration. bioworld.com

Another selective dual BTK/JAK3 inhibitor, SSD6453, also showed efficacy in a rat CIA model. bmj.com This was evidenced by a reduction in osteoclast count in the paws, suggesting a preventive effect on joint destruction. bmj.com The rationale for this dual-target approach is that both B cells (via BTK) and T cells (via JAK3) are critical drivers of the pathogenesis of rheumatoid arthritis. frontiersin.orgbmj.com By inhibiting both pathways, these compounds can more comprehensively suppress the immune response that leads to joint inflammation and damage. Nearly all BTK inhibitors tested have shown positive outcomes in animal models of arthritis. frontiersin.org

Table 1: Efficacy of Dual Jak3/BTK Inhibitors in Arthritis Models

| Compound | Model | Key Efficacy Findings | Reference |

|---|---|---|---|

| Compound [I] (XL-12) | Collagen-Induced Arthritis (CIA) | Significant reduction in paw volume and arthritis index. | bioworld.com |

| Adjuvant Arthritis (Rat) | Significantly reduced swelling, arthritis index, and whole body score. More effective than ibrutinib in suppressing disease progression. | bioworld.com | |

| SSD6453 | Collagen-Induced Arthritis (CIA) (Rat) | Ameliorated disease; decreased osteoclast count in paws, preventing joint destruction. | bmj.com |

Experimental Autoimmune Encephalomyelitis (EAE) Models

Experimental autoimmune encephalomyelitis (EAE) serves as a primary animal model for multiple sclerosis (MS), a disease characterized by inflammation and demyelination in the central nervous system. In EAE models, the dual inhibitor SSD6453 robustly ameliorated disease symptoms. bmj.com Notably, its efficacy was observed in models induced by either MOG1-125 or MOG35-55, which represent T-cell dominant and B-cell dominant inflammation, respectively. bmj.com This contrasts with a BTK-only inhibitor, which was only effective in the MOG1-125 induced model, highlighting the advantage of dual JAK3/BTK inhibition in targeting multiple pathogenic immune cell types. bmj.com

Another selective JAK3 inhibitor, PF-06651600, which also inhibits the TEC kinase family (including BTK), demonstrated in vivo efficacy in EAE models. researchgate.netdrughunter.com This supports the concept that targeting signaling pathways crucial for both T cells and B cells can be a potent strategy for diseases like MS where both cell types are implicated. nih.gov

Therapeutic Potential of this compound in Hematological Malignancies

The signaling pathways of both BTK and JAK3 are validated therapeutic targets in the treatment of B-cell lymphomas. researchgate.netnih.gov The simultaneous inhibition of both kinases is considered a potentially optimal therapy compared to single-target agents. researchgate.net

Xenograft Models of B-Cell Lymphoma and Leukemia

In preclinical xenograft models of B-cell malignancies, dual JAK3/BTK inhibitors have shown significant anti-tumor activity. A study on pyrimidine (B1678525) derivatives identified several potent dual BTK and JAK3 inhibitors. nih.gov In a xenograft model for B-cell lymphoma, these compounds demonstrated efficacy in treating the malignancy. researchgate.netnih.gov

Specifically, certain compounds exhibited enhanced activity in blocking the proliferation of B-cell lymphoma cells when compared to the established BTK inhibitor ibrutinib. nih.gov For instance, the BTK inhibitor ONO-WG-307 showed dose-dependent inhibition of tumor growth in a xenograft model of activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL). researchgate.net This suggests that targeting these pathways can effectively control the survival and proliferation of malignant B cells. researchgate.net

Table 2: Efficacy of Dual Jak3/BTK Inhibitors in B-Cell Malignancy Models

| Compound Type | Model | Key Efficacy Findings | Reference |

|---|---|---|---|

| Pyrimidine Derivatives | B-Cell Lymphoma Xenograft | Demonstrated efficacy and low toxicity in treating B-cell lymphoma. | researchgate.netnih.gov |

| ONO-WG-307 | ABC-DLBCL Xenograft (TMD-8 cells) | Dose-dependent inhibition of tumor growth. | researchgate.net |

Assessment of this compound on Immune Cell Homeostasis and Function in Vivo

The in vivo administration of JAK3/BTK inhibitors has demonstrable effects on the balance and function of various immune cell populations. Because JAK3 expression is largely limited to hematopoietic cells, its inhibition is a targeted approach for immune modulation. sci-hub.sedrughunter.com

Selective JAK3 inhibitors have been shown to diminish T-cell proliferation, differentiation, and function both in vivo and in vitro. nih.gov For example, the selective JAK3 inhibitor Z583 significantly inhibited the differentiation of naïve CD4+ T cells into both Th1 and Th17 cells, which are key drivers of autoimmune responses. nih.gov In vivo, JAK3 inhibition can lead to a decrease in natural killer (NK) cell populations. nih.gov A study with the JAK3 inhibitor CP-690,550 in nonhuman primates showed a significant reduction in NK cell and T-cell numbers, although CD8 effector memory T-cell populations were not affected. nih.gov

The dual activity of inhibitors like PF-06651600, which targets both JAK3 and the TEC kinase family (including BTK), is believed to drive the inhibition of the cytolytic function of CD8+ T cells and NK cells. sci-hub.se The combined targeting of BTK and JAK3 concurrently inhibits signaling critical for both B-cell and T-cell function, providing a powerful and broad immunomodulatory effect. scispace.com This dual action effectively suppresses the activation and differentiation of B cells and T cells, which is beneficial in autoimmune conditions and B-cell cancers. nih.govmdpi.com

Pharmacokinetics and Pharmacodynamics of Jak3/btk in 2 in Preclinical Species

Absorption and Distribution Profiles of Jak3/btk-IN-2 in Animal Models

Preclinical studies in animal models offer initial data on how dual JAK3/BTK inhibitors are absorbed and distributed in the body. Following oral administration, these compounds are absorbed and reach systemic circulation, though bioavailability can vary.

One such dual inhibitor, XL-12, was studied in Sprague-Dawley rats. bioworld.com After oral administration, the compound's concentration in the blood was measured over time to determine key pharmacokinetic parameters. bioworld.com Similarly, another compound, DWP212525, was evaluated in mice, where its distribution to the spleen—a key organ for immune cell activity—was a focus of the investigation. acrabstracts.org While its plasma concentration decreased rapidly, high levels of BTK engagement were maintained in the spleen. acrabstracts.org

Oral Bioavailability Studies

Oral bioavailability is a critical parameter for orally administered drugs, indicating the fraction of the dose that reaches systemic circulation. For the dual BTK/JAK3 inhibitor XL-12, pharmacokinetic studies in rats established an oral bioavailability of 13.23% after a 50 mg/kg dose. bioworld.com The compound reached its maximum concentration in the blood at 2.57 hours and had a mean residence time of 3.405 hours. bioworld.com Another compound, SSD6453, was reported to have good pharmacokinetic characteristics in several preclinical species, suggesting adequate oral absorption for in vivo efficacy studies. bmj.com

| Compound | Animal Model | Parameter | Value | Source |

|---|---|---|---|---|

| XL-12 | Sprague-Dawley Rat | Oral Bioavailability (F) | 13.23% | bioworld.com |

| Time to Max Concentration (t½) | 2.57 h | bioworld.com | ||

| Area Under the Curve (AUC) | 437.086 h·ng/mL | bioworld.com | ||

| Mean Residence Time (MRT) | 3.405 h | bioworld.com | ||

| DWP212525 | Mouse | BTK Occupancy in Spleen (1 mg/kg oral dose) | >80% | acrabstracts.org |

Target Occupancy and Pharmacodynamic Biomarkers in Preclinical Models

Target occupancy measures the extent to which a drug binds to its intended molecular targets, in this case, JAK3 and BTK. This is a crucial pharmacodynamic marker that links drug exposure to its biological effect. In preclinical models, measuring target occupancy helps to confirm that the compound engages its targets in vivo at levels expected to produce a therapeutic effect.

For the dual inhibitor DWP212525, oral administration in mice led to over 80% BTK occupancy in splenocytes. acrabstracts.org Notably, this high level of target engagement was sustained for up to 24 hours, even as plasma concentrations of the drug declined, which is characteristic of irreversible inhibitors. acrabstracts.org Another compound, SSD6453, demonstrated dose-dependent and concurrent inhibition of both BTK and JAKs after a single oral dose in rats and mice. bmj.com At a dose of 10 mg/kg, SSD6453 achieved 95% BTK occupancy and significant JAK3 inhibition. bmj.com

In Vivo Inhibition of JAK3/BTK Substrates in Tissues and Blood

The engagement of JAK3 and BTK by an inhibitor is expected to block downstream signaling pathways. The phosphorylation of substrate proteins, such as STAT5 for JAK3 and BTK's autophosphorylation, are key biomarkers used to measure this inhibition. bmj.comnih.gov

In preclinical studies, the administration of the dual inhibitor SSD6453 was evaluated by measuring the phosphorylation of STAT5 (pSTAT5) in whole blood following stimulation with Interleukin-2 (IL-2), a process dependent on JAK3 signaling. bmj.com This provides a direct measure of the compound's pharmacodynamic effect on the JAK3 pathway in a living system. bmj.com Similarly, BTK target engagement was assessed by measuring its occupancy in spleen tissue. bmj.com The functional inhibition of the BTK-dependent pathway can also be measured by a reduction in the expression of activation markers like CD69 on B-cells. nih.gov For the inhibitor ritlecitinib (B609998), studies demonstrated a dose-dependent reduction in pSTAT5 levels and inhibition of BTK-dependent signaling. nih.gov

| Compound | Animal Model | Biomarker/Assay | Finding | Source |

|---|---|---|---|---|

| SSD6453 | Rat | BTK Occupancy (Spleen) | 95% occupancy at 10 mg/kg | bmj.com |

| JAK3 Inhibition (Whole Blood) | Inhibition of IL-2 induced pSTAT5 | bmj.com | ||

| DWP212525 | Mouse | BTK Occupancy (Spleen) | >80% occupancy sustained for 24h | acrabstracts.org |

| Ritlecitinib | Healthy Adults (Human) | JAK3 Inhibition | Dose-dependent reduction in pSTAT5 levels | nih.gov |

| BTK Inhibition | Dose-dependent reduction in CD69 expression | nih.gov |

Structure Activity Relationship Sar and Analogue Development for Jak3/btk in 2

Identification of Key Pharmacophoric Features for Dual JAK3/BTK Inhibition

Pharmacophore models have been developed using both structure-based and ligand-based approaches. preprints.orgnih.gov These models reveal several key interaction points necessary for potent dual inhibition:

Hinge-Binding Motif: A crucial feature is the ability to form hydrogen bonds with the hinge region of both kinases. For JAK3, this often involves residues like Leu905, while for BTK, it involves Met477. researcherslinks.com Many successful dual inhibitors incorporate a heterocyclic scaffold, such as a pyrimidine (B1678525) or pyrazolopyrimidine, which acts as a hydrogen bond acceptor, mimicking the adenine (B156593) region of ATP. nih.govnih.gov

Hydrophobic Pockets: The presence of hydrophobic groups is essential for occupying various hydrophobic pockets within the ATP-binding site, contributing to affinity and selectivity.

Hydrogen Bond Donors and Acceptors: Beyond the hinge region, additional hydrogen bond donors and acceptors on the inhibitor molecule are necessary to form stable interactions with other amino acid residues in the binding cavities of both enzymes. preprints.orgnih.gov For instance, the introduction of an amino group to a quinoxaline (B1680401) scaffold provides a hydrogen bond donor that can interact with a glutamate (B1630785) residue. researcherslinks.com

Targeting Unique Residues: A key strategy for achieving selectivity, particularly for covalent inhibitors, is to target unique amino acid residues. Both JAK3 and BTK possess a cysteine residue (Cys909 in JAK3 and Cys481 in BTK) in their ATP-binding sites, a feature not present in all other kinases. nih.gov This allows for the design of inhibitors with electrophilic "warheads," like an acrylamide (B121943) group, that can form a covalent bond with this cysteine, leading to potent and often irreversible inhibition. nih.govchemscene.com

Rational Design and Synthesis of Jak3/btk-IN-2 Analogues

The development of dual inhibitors like this compound is a process of rational design, often starting from the scaffold of a known inhibitor and using computational tools and bioisosterism to imbue it with dual activity. nih.govx-mol.net

One successful approach involves starting with a known BTK inhibitor scaffold, such as the pyrazolo[3,4-d]pyrimidine core of ibrutinib (B1684441), and modifying it to enhance JAK3 inhibition. nih.gov Another strategy recombines the dominant backbones of known active compounds for both kinases to create a focused library for screening. x-mol.net For example, researchers have combined a benzoxaborole pharmacophore with a diphenylpyrimidine scaffold to generate a novel class of potent dual BTK/JAK3 inhibitors. researchgate.netx-mol.net This approach leverages the ability of the boron atom to form covalent interactions within the target's active site, enhancing binding affinity. researchgate.net

Computer-aided drug design plays a pivotal role in this process. By comparing the binding sites of JAK3 and BTK, researchers can predict how a designed molecule will interact with both enzymes before undertaking synthesis. mdpi.comresearcherslinks.com This allows for the rational design of various series of compounds, including quinoxaline and pyrimidine derivatives, which have shown significant dual inhibitory activity in enzyme assays. nih.govresearcherslinks.com The synthesis of these analogues involves multi-step chemical reactions to build the core scaffold and then add the various functional groups identified in the pharmacophore modeling stage.

SAR Studies for Potency and Selectivity Optimization of this compound Derivatives

Once a lead compound is identified, Structure-Activity Relationship (SAR) studies are conducted to systematically optimize its potency and selectivity. This involves synthesizing a series of derivatives where specific parts of the molecule are altered, and then testing their inhibitory activity.

For example, in a series of pyrimidine-based dual inhibitors, modifications to the groups attached to the pyrimidine core had a significant impact on activity. nih.govresearchgate.net A study on pyrimidine derivatives identified several compounds with IC₅₀ values under 10 nM for both BTK and JAK3. researchgate.net Four specific compounds (7e, 7g, 7m, and 7n) were exceptionally potent, inhibiting the phosphorylation of both enzymes at concentrations below 1 nM. researchgate.net

Table 1: SAR of Pyrimidine Derivatives as Dual BTK/JAK3 Inhibitors Data synthesized from published research. nih.govresearchgate.net

| Compound | Core Scaffold | R1 Group | R2 Group | BTK IC₅₀ (nM) | JAK3 IC₅₀ (nM) |

| Ibrutinib | Pyrazolo[3,4-d]pyrimidine | Phenoxy | Acryloylpiperidine | 0.5 | >1000 |

| Tofacitinib (B832) | Pyrrolo[2,3-d]pyrimidine | - | Cyanoazetidine | >1000 | 1.0 |

| 7b | Pyrimidine | 4-phenoxyphenyl | 3-hydroxypiperidine | 8.2 | 7.5 |

| 7e | Pyrimidine | 4-phenoxyphenyl | N-acryloylpiperazine | 0.9 | 0.7 |

| 7g | Pyrimidine | 4-phenoxyphenyl | N-methylpiperazine | 0.6 | 0.5 |

Similarly, for a series of boron-containing diphenylpyrimidines, SAR studies revealed that the positioning of the benzoxaborole group and the nature of the linker were critical for dual activity. researchgate.net Introducing the benzoxaborole pharmacophore into a pyrimidine ring led to compounds with sub-nanomolar inhibitory activity against both BTK and JAK3. researchgate.net One of the most potent compounds from this series demonstrated an IC₅₀ of 0.6 nM against BTK and 0.4 nM against JAK3. researchgate.net

Table 2: SAR of Boron-Containing Diphenylpyrimidine Derivatives Data synthesized from published research. researchgate.netmdpi.com

| Compound | Scaffold | R1 Group (on Pyrimidine) | R2 Group (Linker/Warhead) | BTK IC₅₀ (nM) | JAK3 IC₅₀ (nM) |

| Parent | Diphenylpyrimidine | Phenylamino | H | >100 | >100 |

| Compound 7 | Diphenylpyrimidine | Phenylamino | Acrylamide-benzoxaborole | <2 | <2 |

| Compound 15 | Diphenylpyrimidine | 4-phenoxyphenylamino | Acrylamide-benzoxaborole | 0.6 | 0.4 |

These studies show that small structural changes can lead to significant gains in potency. The most successful derivatives often feature a combination of a potent hinge-binding scaffold, optimized hydrophobic groups, and a reactive group (like an acrylamide or benzoxaborole) to engage with key residues. nih.govmdpi.com

Exploration of Molecular Modifications to Enhance Preclinical Pharmacological Profiles

Beyond potency and selectivity, a successful drug candidate must possess favorable pharmacological properties, including metabolic stability and oral bioavailability. Medicinal chemists explore further molecular modifications to enhance these preclinical profiles.

A common challenge is that initial potent hits may be rapidly metabolized by the liver, limiting their in vivo exposure. x-mol.net For instance, certain side groups on an inhibitor might be susceptible to metabolic enzymes. To address this, researchers can replace metabolically labile groups with more stable alternatives. For example, a cyclohexane (B81311) group might be exchanged for a tetrahydropyran-4-yl residue to improve stability while maintaining potency.

In the development of boron-containing diphenylpyrimidines, liver microsome stability experiments showed that optimized compounds had better stability than the approved drug ibrutinib. x-mol.net This enhanced stability is crucial for ensuring that the drug can reach its target in the body at a sufficient concentration and for a sufficient duration to be effective.

Other strategies to improve preclinical profiles include optimizing a compound's solubility and permeability to ensure good oral absorption. nih.gov This can involve fine-tuning the molecule's polarity and molecular weight. The ultimate goal is to identify a candidate, like the orally bioavailable dual FLT3/Aurora kinase inhibitor AMG-925, that combines high potency, selectivity, and a robust pharmacokinetic profile suitable for in vivo efficacy studies. nih.govmdpi.comaacrjournals.org

Mechanisms of Resistance to Jak3/btk in 2 and Strategies to Overcome It

Identification of Acquired Resistance Mutations in JAK3 or BTK (e.g., C481S in BTK)

A primary mechanism of acquired resistance to covalent Bruton's tyrosine kinase (BTK) inhibitors, a class to which Jak3/btk-IN-2 is related, involves mutations at the covalent binding site. The most well-documented of these is the C481S mutation in BTK. d-nb.infohematologyandoncology.netbiorxiv.org This mutation substitutes the cysteine residue at position 481 with a serine. hematologyandoncology.nethofstra.edu The cysteine residue is critical for the irreversible binding of many BTK inhibitors. d-nb.infohofstra.edu Its replacement prevents this covalent bond, thereby diminishing the inhibitor's ability to block BTK signaling effectively. hematologyandoncology.nethofstra.edu While the C481S mutation is the most common, other mutations in BTK have also been identified in patients who have developed resistance to BTK inhibitors. esmed.org

In the context of Janus kinase (JAK) inhibitors, resistance can also arise from mutations within the JAK proteins themselves. For instance, studies have shown that cells with an activating mutation in JAK1 can become resistant to inhibitors by acquiring a secondary activating mutation in JAK3, and vice versa. researchgate.net This highlights a cooperative relationship between JAK1 and JAK3 mutants in promoting cell transformation and represents a distinct mechanism of acquired resistance to JAK inhibitors. researchgate.net While specific resistance mutations for this compound have not been detailed in the provided context, the principles of resistance observed with other BTK and JAK inhibitors offer valuable insights into potential mechanisms.

| Gene | Mutation | Effect on Inhibitor Binding | Consequence |

| BTK | C481S | Prevents irreversible covalent binding. d-nb.infohematologyandoncology.nethofstra.edu | Renders the inhibitor unable to effectively inhibit BTK and its downstream pathways. d-nb.info |

| JAK1/JAK3 | Secondary activating mutations | Can confer resistance to ATP-competitive JAK inhibitors. researchgate.net | Leads to sustained activation of the JAK-STAT pathway despite inhibitor presence. researchgate.net |

Upregulation of Alternative Signaling Pathways as Compensatory Mechanisms

Cancer cells can develop resistance to targeted therapies by activating alternative signaling pathways to bypass the inhibited target. nih.gov This non-genetic mechanism allows malignant B-cells to survive and proliferate despite the presence of a BTK inhibitor. nih.gov

Key compensatory pathways that can be upregulated include:

Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway: This is a well-established survival pathway that can be activated to overcome BTK inhibition. nih.govplos.org Increased activity of Akt has been noted in cell lines resistant to BTK inhibitors. nih.gov

MAPK/ERK pathway: Activation of the MAPK pathway is another mechanism that can confer resistance. nih.gov

NF-κB pathway: While BTK inhibitors can decrease NF-κB binding, the activation of an alternative NF-κB pathway through genetic alterations can lead to resistance. nih.gov

JAK/STAT pathway: Upregulation of the JAK/STAT pathway can also serve as a compensatory survival mechanism. nih.gov

PLCγ2 mutations: Gain-of-function mutations in Phospholipase C gamma 2 (PLCγ2), a downstream effector of BTK, can lead to the activation of the B-cell receptor (BCR) signaling pathway even when BTK is inhibited. hematologyandoncology.nethofstra.edudovepress.com

The activation of these pathways underscores the adaptability of cancer cells and the need for combination therapies that can target multiple signaling nodes simultaneously.

In Vitro Models for Studying this compound Resistance Development

To investigate the mechanisms of resistance to this compound and develop strategies to overcome it, various in vitro models are essential. These models allow for the controlled study of how resistance emerges and can be used to test the efficacy of new therapeutic approaches.

Examples of relevant in vitro models include:

Cell-based assays: Culturing cancer cell lines in the continuous presence of an inhibitor can lead to the development of resistant clones. These resistant cell lines can then be analyzed to identify the molecular changes responsible for the resistance, such as the acquisition of mutations or the upregulation of compensatory signaling pathways. plos.org

Biochemical assays: These assays can be used to measure the binding affinity and inhibitory potency of compounds against both wild-type and mutant forms of the target kinases (e.g., BTK C481S). biorxiv.org This allows for a direct assessment of how specific mutations affect drug efficacy.

Steroid-resistant ILC2 models: In the context of inflammatory diseases, models using group 2 innate lymphoid cells (ILC2s) have been developed to study resistance to therapies. For instance, treating ILC2s with a combination of cytokines like IL-2 and IL-7 can induce steroid resistance, which is associated with the upregulation of the JAK/STAT pathway. nih.gov Such models could be adapted to study resistance to JAK inhibitors.

Xenograft models: While not strictly in vitro, mouse xenograft models, where human tumor cells are implanted into mice, are crucial for studying resistance in a more complex biological environment and for testing the in vivo efficacy of novel treatment strategies. researchgate.net

These models provide powerful tools for dissecting the complexities of drug resistance and for the preclinical evaluation of next-generation inhibitors and combination therapies.

Synergistic and Additive Effects of Jak3/btk in 2 in Combination Therapies

Combinatorial Strategies with Other Targeted Therapies (e.g., JAK inhibitors, PI3K inhibitors, mTOR inhibitors)

The rationale for combining Jak3/btk-IN-2 with other targeted therapies stems from the intricate and often redundant signaling networks that drive disease pathogenesis. By simultaneously blocking key nodes in different pathways, it is possible to achieve a more profound and durable therapeutic response.

JAK Inhibitors: The combination of a BTK inhibitor with a JAK inhibitor has been investigated as a therapeutic approach for various cancers and inflammatory diseases. google.combmj.com The simultaneous inhibition of the BTK and JAK3 signaling pathways is considered an optimal therapy compared to single-target agents, as it may effectively inhibit malignancy growth and address drug resistance. mdpi.com For instance, the combination of a JAK-2 inhibitor and a BTK inhibitor has shown effectiveness in treating leukemia, lymphoma, and solid tumors. google.com This suggests that a dual inhibitor like this compound, which inherently combines these activities, could offer significant advantages.

PI3K Inhibitors: The phosphoinositide 3-kinase (PI3K) pathway is another critical signaling cascade implicated in cell growth, proliferation, and survival. mdpi.com Therapeutic combinations involving a PI3K inhibitor, particularly those selective for the delta isoform (PI3K-δ), and a BTK inhibitor have been described for the treatment of cancers. google.comgoogle.com Furthermore, a triple combination of a JAK-2 inhibitor, a PI3K-δ inhibitor, and a BTK inhibitor has been proposed, highlighting the potential for multi-pathway blockade. google.comgoogle.com

mTOR Inhibitors: The mammalian target of rapamycin (B549165) (mTOR) is a serine-threonine kinase that is a key downstream effector of the PI3K/AKT pathway and plays a crucial role in cell growth and proliferation. google.comnih.gov The combination of mTOR inhibitors with JAK2 inhibitors has demonstrated synergistic activity against the proliferation of JAK2V617F mutated cell lines, which are common in myeloproliferative neoplasms. nih.gov Preclinical studies have also indicated a synergistic potential between BTK inhibitors and mTOR inhibitors. researchgate.net Specifically, the combination of the BTK inhibitor ibrutinib (B1684441) and the dual mTORC1/2 inhibitor AZD2014 was found to be highly synergistic in inducing cell death in diffuse large B cell lymphoma (DLBCL) cell lines. researchgate.net This provides a strong rationale for exploring combinations of this compound with mTOR inhibitors.

Preclinical Evaluation of Combination Efficacy in Disease Models

Preclinical studies are essential for validating the therapeutic potential of combination strategies before they can be translated to the clinic. Various in vitro and in vivo models have been used to assess the efficacy of dual JAK3 and BTK inhibition.

One study reported the development of a novel, highly selective BTK/JAK3 dual inhibitor, SSD6453, which demonstrated synergistic anti-inflammatory effects in a rat collagen-induced arthritis (CIA) model. bmj.com This dual inhibitor was more efficacious than either a JAK inhibitor (tofacitinib) or a BTK inhibitor (evobrutinib) alone. bmj.com In mouse models of experimental autoimmune encephalomyelitis (EAE), representing T-cell or B-cell dominant inflammation, SSD6453 showed robust efficacy in both models, whereas a BTK inhibitor alone was only effective in one model. bmj.com

Another novel dual BTK and JAK3 inhibitor, referred to as [I] (XL-12), was evaluated for its anti-inflammatory and anti-proliferative activities. bioworld.com In vitro, it demonstrated dose-dependent reduction of pro-inflammatory cytokines. bioworld.com In a rat adjuvant arthritis model, this dual inhibitor was more effective than ibrutinib in suppressing arthritis progression. bioworld.com Furthermore, in a collagen-induced arthritis (CIA) model, the compound significantly reduced paw volume and arthritis index. bioworld.com

The development of pyrimidine (B1678525) derivatives as potent dual inhibitors of BTK and JAK3 has also been reported. researchgate.net Several of these compounds significantly inhibited the phosphorylation of both enzymes and blocked the proliferation of B-cell lymphoma cells more effectively than ibrutinib. researchgate.net In vivo evaluation in a xenograft model indicated their efficacy and low toxicity in treating B-cell lymphoma. researchgate.net

A novel and potent dual target inhibitor, DWP212525, with high selectivity for JAK3 and BTK, was also developed and tested. acrabstracts.org It demonstrated efficacy in a mouse collagen-induced arthritis (CIA) model and a mouse pemphigus vulgaris (PV) model, suggesting its potential for treating various autoimmune diseases. acrabstracts.org

Preclinical Efficacy of Dual BTK/JAK3 Inhibitors

| Compound | Disease Model | Key Findings | Reference |

|---|---|---|---|

| SSD6453 | Rat Collagen-Induced Arthritis (CIA) | Superior efficacy compared to tofacitinib (B832) or evobrutinib (B607390) alone, suggesting synergistic anti-inflammatory effects. | bmj.com |

| Mouse Experimental Autoimmune Encephalomyelitis (EAE) | Robustly ameliorated disease in both T-cell and B-cell dominant models. | bmj.com | |

| [I] (XL-12) | Rat Adjuvant Arthritis | More efficacious than ibrutinib in suppressing arthritis progression and cellular infiltration. | bioworld.com |

| Rat Collagen-Induced Arthritis (CIA) | Significant reduction in paw volume and arthritis index. | bioworld.com | |

| Pyrimidine Derivatives | B-cell Lymphoma Xenograft | Demonstrated efficacy and low toxicity in treating B-cell lymphoma. | researchgate.net |

| DWP212525 | Mouse Collagen-Induced Arthritis (CIA) & Pemphigus Vulgaris (PV) | Showed efficacy, suggesting potential for treating various autoimmune diseases. | acrabstracts.org |

Immunomodulatory Effects of this compound in Combination Regimens

The immune system plays a dual role in many diseases, contributing to pathology in autoimmune conditions and being a target for therapeutic intervention in cancer. The combination of JAK3 and BTK inhibition has significant immunomodulatory effects that can be harnessed for therapeutic benefit.

BTK inhibitors are known to have effects on both innate and adaptive immunity. mdpi.com They can modulate B-cell development and function, which is crucial in autoimmune diseases and B-cell malignancies. google.commdpi.com Furthermore, BTK is expressed in various immune cells, including macrophages, dendritic cells, and mast cells, and its inhibition can affect their function. mdpi.com For instance, the BTK inhibitor ibrutinib can act as a T-cell modulator in combination immunotherapy. mdpi.com

JAK3 is predominantly expressed in leukocytes and is critical for signaling through receptors that use the common gamma chain (γc), which is essential for the development and function of T cells and NK cells. bmj.comaai.org Inhibition of JAK3 can therefore profoundly impact T-cell mediated immunity. aai.org

The combination of BTK and JAK3 inhibition can thus lead to a broad suppression of both B-cell and T-cell responses. This dual blockade is proposed as a strategy to control the complex pathogenesis of autoimmune diseases like rheumatoid arthritis, which involves a network of signaling pathways. researcherslinks.com By targeting both JAK3-mediated cytokine signaling and BTK-mediated B-cell signaling, a more comprehensive control of the inflammatory process can be achieved. researcherslinks.com

In the context of cancer, the immunomodulatory effects of BTK inhibitors can be leveraged in combination with other immunotherapies. mdpi.com For example, combining BTK inhibitors with checkpoint inhibitors or CAR-T cells may enhance antitumor immunity. mdpi.com The addition of JAK3 inhibition could further modulate the tumor microenvironment and immune cell function to improve therapeutic outcomes.

Future Directions and Therapeutic Perspectives of Jak3/btk in 2 Research

Exploration of Novel Preclinical Disease Indications for Jak3/btk-IN-2

The dual inhibition of Janus kinase 3 (JAK3) and Bruton's tyrosine kinase (BTK) has shown initial promise in established models of rheumatoid arthritis (RA) and B-cell lymphomas. nih.govnih.gov The rationale for this dual-targeting strategy stems from the central roles these two enzymes play in immune cell signaling. BTK is crucial for B-cell development and activation, while JAK3 is critical for cytokine signaling that governs the function of lymphocytes and other immune cells. nih.govbioworld.com

Future preclinical research is anticipated to explore a wider range of autoimmune and inflammatory conditions where both B-cell and cytokine-driven pathologies are prominent. Based on the mechanisms of action of JAK and BTK inhibitors, potential new indications for dual inhibitors include:

Multiple Sclerosis (MS): Given that both B-cells and T-cells contribute to the pathogenesis of MS, a dual Jak3/btk inhibitor could offer a comprehensive approach. bmj.com Preclinical studies with the dual inhibitor SSD6453 have already demonstrated efficacy in experimental autoimmune encephalomyelitis (EAE) models, which mimic aspects of MS. bmj.com

Systemic Lupus Erythematosus (SLE): Enhanced BTK activity is associated with SLE, making BTK a key therapeutic target. mdpi.com Combining this with the inhibition of the JAK/STAT pathway, which is also implicated in SLE pathogenesis, could provide synergistic therapeutic benefits.

Other Autoimmune Diseases: Conditions such as Sjögren's syndrome and immunoglobulin E (IgE)-mediated allergic diseases like asthma could also be relevant targets for dual inhibition, as both BTK and JAK signaling pathways are involved in their underlying inflammatory processes. mdpi.com The successful application of single-target inhibitors in these areas provides a strong rationale for investigating the efficacy of a dual-target approach.

Comparative Preclinical Analysis with Existing JAK and BTK Inhibitors

A critical aspect of future research will be to benchmark the efficacy and selectivity of dual inhibitors like this compound against existing single-target agents. Several dual BTK/JAK3 inhibitors, such as XL-12, SSD6453, and Wj1113, have been evaluated in preclinical models, providing a basis for comparison. nih.govbioworld.combmj.com

These dual inhibitors have demonstrated potent enzymatic inhibition of both BTK and JAK3. nih.govbioworld.com For instance, the compound XL-12 showed IC50 values of 2.0 nM against BTK and 14.0 nM against JAK3. bioworld.com Similarly, Wj1113 potently blocked BTK with an IC50 of 0.7 nM and JAK3 with an IC50 of 26.2 nM. nih.gov

Preclinical studies have indicated that this dual activity can translate into superior efficacy compared to single-agent therapy in certain models. In a rat model of collagen-induced arthritis, the dual inhibitor SSD6453 showed superior efficacy compared to treatment with either the JAK inhibitor tofacitinib (B832) or the BTK inhibitor evobrutinib (B607390) alone, suggesting a synergistic anti-inflammatory effect. bmj.com Likewise, the dual inhibitor XL-12 exhibited more potent antiarthritic activity in an adjuvant arthritis rat model than the first-generation BTK inhibitor ibrutinib (B1684441). bioworld.com These findings suggest that concurrent inhibition of both pathways may lead to more profound disease modification.

| Compound | Target(s) | Preclinical Model | Comparative Efficacy Finding | Reference |

|---|---|---|---|---|

| XL-12 | BTK/JAK3 | Adjuvant Arthritis (Rat) | Showed more potent antiarthritic activity than ibrutinib. | bioworld.com |

| SSD6453 | BTK/JAK3 | Collagen-Induced Arthritis (Rat) | Demonstrated superior efficacy compared to tofacitinib or evobrutinib alone. | bmj.com |

| Wj1113 | BTK/JAK3 | Collagen-Induced Arthritis (Mouse) | Dose-dependently reduced joint inflammation and macrophage infiltration. | nih.gov |

| Compound | BTK IC50 (nM) | JAK3 IC50 (nM) | Reference |

|---|---|---|---|

| XL-12 | 2.0 | 14.0 | bioworld.com |

| Wj1113 | 0.7 | 26.2 | nih.gov |

| SSD6453 | 3.4 | 1.1 | bmj.com |

Long-term Preclinical Efficacy Studies and Relapse Prevention

Current preclinical studies on dual Jak3/btk inhibitors have primarily focused on establishing acute efficacy in models of inflammation and autoimmunity. A crucial next step will be to conduct long-term preclinical studies to assess the durability of the therapeutic response and the potential for relapse prevention.

Chronic autoimmune diseases like rheumatoid arthritis are characterized by periods of flare-ups and remission. A therapeutic agent that not only controls acute symptoms but also maintains a long-term state of low disease activity or remission would be highly valuable. The synergistic effects observed with dual Jak3/BTK inhibition in short-term models suggest that this approach may lead to a more profound and sustained suppression of the underlying disease pathology than single-target agents. bmj.com

Future long-term studies in animal models will need to evaluate whether continuous treatment with a dual inhibitor like this compound can prevent the progression of joint destruction in arthritis models or delay the onset of relapse in EAE models of multiple sclerosis. These investigations will be essential for validating the long-term therapeutic potential of this class of compounds and for providing a strong rationale for their advancement into clinical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。